molecular formula C20H21ClN4O3S2 B2687925 N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851980-29-5

N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No.: B2687925
CAS No.: 851980-29-5
M. Wt: 464.98
InChI Key: UMWJQMGGSNIUSK-UHFFFAOYSA-N
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Description

N'-(6-Chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a benzohydrazide derivative featuring a 6-chlorobenzo[d]thiazole core linked to a sulfonyl-substituted benzene ring via a hydrazide bridge. The 4-methylpiperidin-1-yl sulfonyl group enhances its pharmacokinetic properties, such as solubility and membrane permeability, while the chloro-substituted benzothiazole moiety contributes to its bioactivity .

Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S2/c1-13-8-10-25(11-9-13)30(27,28)16-5-2-14(3-6-16)19(26)23-24-20-22-17-7-4-15(21)12-18(17)29-20/h2-7,12-13H,8-11H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWJQMGGSNIUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzo[d]thiazole moiety
  • Piperidine ring
  • Hydrazide functional group

Its molecular formula is C18H20ClN3O2SC_{18}H_{20}ClN_3O_2S, and it has a molecular weight of approximately 373.89 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the benzo[d]thiazole core through cyclization reactions.
  • Introduction of the piperidine sulfonamide using sulfonation methods.
  • Coupling with hydrazine derivatives to form the hydrazide linkage.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related thiazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Thiazole Derivative AMCF7 (Breast Cancer)5.0Apoptosis induction
Thiazole Derivative BHeLa (Cervical Cancer)3.5Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Acetylcholinesterase Inhibition

Research indicates that compounds with similar structures may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could provide a therapeutic avenue for treating cognitive decline.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may bind to active sites on enzymes such as AChE, preventing substrate interaction.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
  • Interference with Cellular Signaling : The compound could modulate signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have highlighted the potential applications of this compound in various fields:

  • Cancer Therapy : In vitro studies demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models.
  • Neuroprotection : Animal models treated with the compound showed improved cognitive function in memory tests compared to control groups, suggesting potential use in neurodegenerative disease management.

Comparison with Similar Compounds

Sulfonamide Derivatives

  • N-(6-Methoxybenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide (19)

    • Structure : Replaces the hydrazide group with a sulfonamide and introduces a methoxy group on the benzothiazole.
    • Synthesis : 70% yield via sulfonyl chloride reaction in pyridine .
    • Activity : Primarily studied for enzyme inhibition; lacks antitumor data.
  • 4-Amino-N-(6-Methoxybenzo[d]thiazol-2-yl)benzenesulfonamide (20) Structure: Reduced nitro group to amine on the benzene ring. Synthesis: 52% yield via catalytic hydrogenation of compound 19 . Activity: Improved solubility but reduced reactivity compared to nitro derivatives.

Hydrazine Carboxamide Derivatives

  • N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
    • Structure : Replace the sulfonyl-piperidine group with carboxamide substituents.
    • Activity : Demonstrated moderate antimicrobial activity (MIC: 16–32 µg/mL against S. aureus and E. coli) but lower than standard antibiotics .

Functional Analogues with Antitumor Activity

Compound 12a (From El-Hamouly et al.)

  • Structure : N-Substituted-sulfonyl derivative attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide.
  • Activity : Exhibited the highest cytotoxicity against MCF7 breast cancer cells (IC₅₀: 8.2 µM) among synthesized analogues .
  • Mechanism : Likely involves interference with tubulin polymerization, a common target for benzothiazole derivatives .

Thiazolidinone Derivatives

  • 3-(6-Chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one Structure: Replaces the hydrazide with a thiazolidinone ring. Activity: Poor antibacterial performance (MIC > 128 µg/mL) compared to ciprofloxacin (MIC: 1–2 µg/mL) .

Key Observations:

Antitumor Potency: Compound 12a outperforms thiazolidinones and carboxamides, suggesting the sulfonyl-hydrazide scaffold is critical for cytotoxicity.

Antimicrobial Limitations: Thiazolidinones and carboxamides show weak activity, likely due to reduced membrane penetration or target affinity .

Synthetic Feasibility : Sulfonamide derivatives (e.g., compound 19 ) achieve higher yields (70%) compared to reduced analogues (52%), highlighting the impact of substituent complexity on synthesis.

Mechanistic Insights and Challenges

  • Target Compound : The 4-methylpiperidinyl sulfonyl group may enhance blood-brain barrier penetration, but its antitumor efficacy remains untested .
  • Resistance Issues : Benzothiazole derivatives often face metabolic deactivation via glutathione conjugation, limiting their therapeutic utility .

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